molecular formula C11H11NO B13154209 6-Ethyl-1,2-dihydroquinolin-2-one

6-Ethyl-1,2-dihydroquinolin-2-one

Cat. No.: B13154209
M. Wt: 173.21 g/mol
InChI Key: JDYSRKNMCJFOJA-UHFFFAOYSA-N
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Description

6-Ethyl-1,2-dihydroquinolin-2-one is a nitrogen-containing heterocyclic compound belonging to the quinolinone family. This compound is characterized by its six-membered ring structure fused with a nitrogen atom and a carbonyl group. It is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,2-dihydroquinolin-2-one typically involves the catalytic annulation of α, β-unsaturated N-arylamides. This method is favored due to its simplicity, mild reaction conditions, and high efficiency . The reaction is often carried out using electrophilic cyclization, radical-initiated cyclization, or photochemical cyclization reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the direct carbonylation of C-H bonds with carbon monoxide (CO), carbon dioxide (CO2), and benzotriazole (BTC) . These methods are practical and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the carbonyl group into a hydroxyl group, resulting in the formation of hydroquinolinone derivatives.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions include various quinolinone derivatives, which exhibit unique biological activities and are valuable in drug development .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-1,2-dihydroquinolin-2-one is unique due to its specific structural features, such as the ethyl group at the 6-position, which contributes to its distinct biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-ethyl-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO/c1-2-8-3-5-10-9(7-8)4-6-11(13)12-10/h3-7H,2H2,1H3,(H,12,13)

InChI Key

JDYSRKNMCJFOJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C=C2

Origin of Product

United States

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